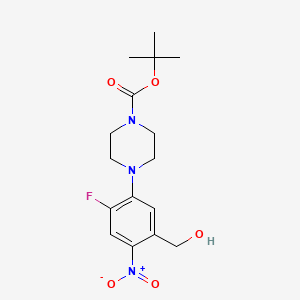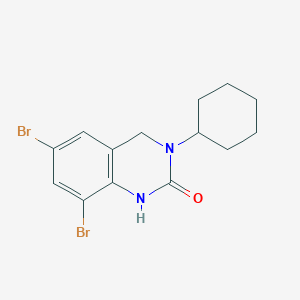
Carbidopa-4'-monophosphate trihydrate
Descripción general
Descripción
Carbidopa-4’-monophosphate trihydrate is a derivative of carbidopa, a well-known dopa decarboxylase inhibitor used primarily in the treatment of Parkinson’s disease. This compound is characterized by the presence of a phosphonooxy group at the 4’ position of the carbidopa molecule, enhancing its solubility and bioavailability. Carbidopa-4’-monophosphate trihydrate is used as a prodrug to improve the pharmacokinetic properties of carbidopa.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbidopa-4’-monophosphate trihydrate involves the phosphorylation of carbidopa. The process typically starts with carbidopa, which is reacted with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation at the 4’ position. The resulting product is then purified and crystallized to obtain Carbidopa-4’-monophosphate trihydrate.
Industrial Production Methods
In industrial settings, the production of Carbidopa-4’-monophosphate trihydrate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbidopa-4’-monophosphate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent carbidopa.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Carbidopa and its reduced forms.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Carbidopa-4’-monophosphate trihydrate has several scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of phosphorylated compounds.
Biology: Studied for its role in inhibiting dopa decarboxylase and its effects on neurotransmitter levels.
Medicine: Investigated for its potential to improve the pharmacokinetics of carbidopa in the treatment of Parkinson’s disease.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Carbidopa-4’-monophosphate trihydrate exerts its effects by inhibiting the enzyme dopa decarboxylase, which is responsible for the conversion of levodopa to dopamine. By inhibiting this enzyme, the compound increases the availability of levodopa in the brain, thereby enhancing its therapeutic effects in the treatment of Parkinson’s disease. The phosphonooxy group improves the solubility and bioavailability of the compound, allowing for more efficient delivery and absorption.
Comparación Con Compuestos Similares
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Foscarbidopa: A water-soluble prodrug of carbidopa with a phosphonooxy group at the 4’ position.
Uniqueness
Carbidopa-4’-monophosphate trihydrate is unique due to its enhanced solubility and bioavailability compared to carbidopa. The presence of the phosphonooxy group allows for better pharmacokinetic properties, making it a more effective prodrug for delivering carbidopa in therapeutic applications.
Propiedades
IUPAC Name |
(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O7P.3H2O/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18;;;/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18);3*1H2/t10-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJXWBQJKYVMAL-KAFJHEIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1907686-07-0 | |
| Record name | Carbidopa-4'-monophosphate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907686070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSCARBIDOPA TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2SXJ0E40J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)



